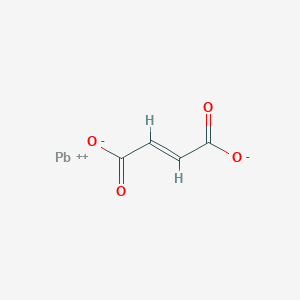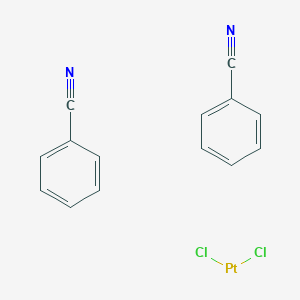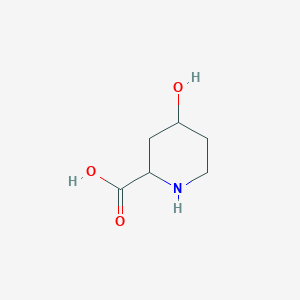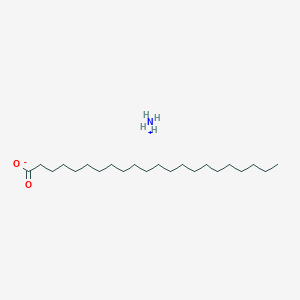
(2S)-2-羟基戊二酸
描述
L-2-Hydroxyglutaric acid (L-2-HG) is a chiral metabolite that exists in two enantiomeric forms: L-2-HG and D-2-HG. These mirror-image isomers play distinct roles in different physiological contexts. L-2-HG is primarily associated with normal cellular processes, while D-2-HG is implicated in certain cancers due to mutations in isocitrate dehydrogenase (IDH) enzymes .
科学研究应用
L-2-HG has diverse applications:
Epigenetics: It affects histone and DNA methylation, influencing gene expression.
Cancer Research: L-2-HG is linked to brain tumors and leukodystrophy.
Metabolic Studies: Used as a marker for metabolic disorders.
未来方向
While I could not find specific future directions for “(2S)-2-hydroxypentanedioic acid”, research in the field of bioelectrocatalysis, which involves the use of materials derived from biological systems as catalysts to catalyze redox reactions, is ongoing . This field combines the advantages of biocatalysis and electrocatalysis, allowing for selective biosensing, efficient energy conversion, and the production of diverse products .
作用机制
L-2-HG modulates epigenetic modifications by inhibiting histone demethylases. It competes with α-KG as a co-substrate, affecting chromatin structure and gene regulation.
生化分析
Biochemical Properties
(2S)-2-hydroxypentanedioic acid participates in several key biochemical reactions. It is a substrate in the tricarboxylic acid (TCA) cycle, a crucial metabolic pathway that provides energy through the oxidation of acetyl-CoA . In this cycle, (2S)-2-hydroxypentanedioic acid is converted into fumarate by the enzyme malate dehydrogenase. This reaction also involves the reduction of NAD+ to NADH .
Cellular Effects
The presence of (2S)-2-hydroxypentanedioic acid influences various cellular processes. It plays a vital role in cellular respiration, contributing to the production of ATP, the primary energy currency of the cell . It also impacts cell signaling pathways and gene expression, particularly those related to energy metabolism .
Molecular Mechanism
The molecular mechanism of (2S)-2-hydroxypentanedioic acid primarily involves its role in the TCA cycle. It binds to the active site of the enzyme malate dehydrogenase, which catalyzes its conversion to fumarate. This reaction is a key step in the TCA cycle, facilitating the transfer of electrons to NAD+, resulting in the formation of NADH .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (2S)-2-hydroxypentanedioic acid can change over time. For instance, its stability can be influenced by factors such as pH and temperature . Long-term effects on cellular function have been observed in in vitro or in vivo studies, particularly in relation to energy metabolism .
Dosage Effects in Animal Models
The effects of (2S)-2-hydroxypentanedioic acid can vary with different dosages in animal models Lower doses may have minimal impact, while higher doses could potentially lead to acidosis
Metabolic Pathways
(2S)-2-hydroxypentanedioic acid is involved in the TCA cycle, a central metabolic pathway. It interacts with several enzymes in this pathway, including malate dehydrogenase . Its presence can influence metabolic flux, potentially affecting the levels of other metabolites in the cycle .
Transport and Distribution
(2S)-2-hydroxypentanedioic acid is transported within cells and tissues via various mechanisms . It can be transported across the mitochondrial membrane, where it participates in the TCA cycle . The distribution of (2S)-2-hydroxypentanedioic acid within cells and tissues can influence its localization and accumulation .
Subcellular Localization
The subcellular localization of (2S)-2-hydroxypentanedioic acid is primarily within the mitochondria, where it participates in the TCA cycle . It may be directed to this organelle through specific targeting signals or post-translational modifications. The localization of (2S)-2-hydroxypentanedioic acid can influence its activity and function within the cell .
准备方法
Synthetic Routes: L-2-HG can be synthesized through various routes, including:
Enzymatic Conversion: L-2-HG is produced enzymatically from α-ketoglutaric acid (α-KG) by L-2-HG dehydrogenase (L2HGDH).
Chemical Synthesis: Chemical methods involve the reduction of α-KG using specific reducing agents.
Industrial Production: Industrial-scale production of L-2-HG is not common due to its limited applications. research-grade quantities can be obtained through chemical synthesis or microbial fermentation.
化学反应分析
Reactions: L-2-HG participates in several reactions:
Oxidation: L-2-HG can be oxidized to α-KG.
Reduction: It can be reduced back to L-2-HG from α-KG.
Substitution: L-2-HG may undergo nucleophilic substitution reactions.
Reduction: Sodium borohydride (NaBH₄) or other reducing agents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄).
Substitution: Various nucleophiles (e.g., amines, alcohols).
Major Products: The major product of L-2-HG reduction is L-2-HG itself. Oxidation yields α-KG.
相似化合物的比较
L-2-HG’s uniqueness lies in its physiological context. Unlike D-2-HG found in cancer cells, L-2-HG plays essential roles in normal cellular processes.
属性
IUPAC Name |
(2S)-2-hydroxypentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O5/c6-3(5(9)10)1-2-4(7)8/h3,6H,1-2H2,(H,7,8)(H,9,10)/t3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWXBTNAVRSUOJR-VKHMYHEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)O)[C@@H](C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901020882 | |
| Record name | (2S)-2-Hydroxypentanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901020882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | L-2-Hydroxyglutaric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000694 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
13095-48-2 | |
| Record name | L-2-Hydroxyglutaric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13095-48-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydroxyglutaric acid, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013095482 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2S)-2-Hydroxypentanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901020882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-HYDROXYGLUTARIC ACID, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Z2F3DYB8K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | L-2-Hydroxyglutaric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000694 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-(4-Methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B78216.png)











